molecular formula C25H33N7O5S B13023045 6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid

6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid

Cat. No.: B13023045
M. Wt: 543.6 g/mol
InChI Key: HYYBADKEOWJMQE-UHFFFAOYSA-N
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Description

This compound, commonly referred to as the methanesulfonic acid salt of Palbociclib, is a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Palbociclib’s free base (C₂₄H₂₉N₇O₂, molecular weight 447.54 Da) is a pyrido[2,3-d]pyrimidin-7-one derivative with an acetyl group at position 6, a cyclopentyl substituent at position 8, and a 5-(piperazin-1-yl)pyridin-2-ylamino group at position 2 . The methanesulfonic acid salt improves solubility and stability, enhancing its pharmaceutical utility .

Approved by the FDA in 2015, Palbociclib is used in combination with letrozole or fulvestrant for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer. It inhibits CDK4/6 with an IC₅₀ of 9–15 nM, showing >1,000-fold selectivity over CDK1, CDK2, and CDK5 .

Properties

Molecular Formula

C25H33N7O5S

Molecular Weight

543.6 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid

InChI

InChI=1S/C24H29N7O2.CH4O3S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;1-5(2,3)4/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H3,(H,2,3,4)

InChI Key

HYYBADKEOWJMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and related compounds are compared below based on structural modifications, activity, and pharmacokinetics.

Compound Name / ID Structural Modifications Target Activity (IC₅₀) Solubility/Stability Notes Reference
Palbociclib (Free Base) 6-acetyl, 8-cyclopentyl, 2-(5-piperazinylpyridyl) CDK4/6: 9–15 nM Low aqueous solubility
Palbociclib Methanesulfonate Methanesulfonic acid salt Equivalent to free base Enhanced solubility
Compound 17a 6-phenyl instead of 6-acetyl CDK4/6: ~20 nM Reduced selectivity vs. CDK2
PD086087 2-(4-piperazinylphenyl)amino substituent CDK4/6: 12 nM Similar PK profile to Palbociclib
Impurity A (15) 3-piperazinylpyridyl substituent CDK4/6: >1,000 nM Inactive impurity
6-Vinyl Derivative (10) 6-vinyl instead of 6-acetyl CDK4/6: Not reported Hypothesized lower potency

Key Findings

Substituent Impact on Activity: The 6-acetyl group in Palbociclib is critical for binding to the ATP pocket of CDK4/4. Replacing it with a phenyl (Compound 17a) or vinyl group reduces potency or selectivity . The 2-aminopyridyl-piperazine moiety is essential for kinase selectivity. Structural deviations (e.g., Impurity A with a 3-piperazinylpyridyl group) result in >100-fold loss of activity .

Salt Form Advantages :

  • The methanesulfonic acid salt improves bioavailability compared to the free base, addressing Palbociclib’s poor aqueous solubility (intrinsic solubility <0.1 mg/mL) .

Impurity Profiles: Process-related impurities, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-tert-butoxycarbonylpiperazinyl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one, are pharmacologically inactive but critical to monitor for drug safety .

Selectivity Across Kinases :

  • Palbociclib’s selectivity for CDK4/6 over CDK1/2/5 (IC₅₀ >10 µM) is unmatched by analogues like Compound 17a, which shows CDK2 inhibition at 50 nM .

Biological Activity

6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, often referred to by its CAS number 571190-30-2, is a synthetic compound with potential therapeutic applications. Its structural complexity and unique functional groups suggest significant biological activity, particularly in the realm of oncology and neurology.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H29N7O2
  • Molecular Weight : 447.53 g/mol
  • IUPAC Name : 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(1-piperazinyl)-2-pyridinyl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and survival. It is believed to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth in cancer cells.

Antitumor Activity

Research indicates that 6-Acetyl-8-cyclopentyl-5-methyl-2-[...]-7-one exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound induces apoptosis (programmed cell death) and inhibits cell migration, which are critical for preventing metastasis.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.5Induces apoptosis
A549 (Lung)15.0Inhibits cell migration
HeLa (Cervical)10.0Cell cycle arrest

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Case Study on MDA-MB-231 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Findings : Treatment with 6-Acetyl-8-cyclopentyl... resulted in a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways.
  • Neuroprotection in Animal Models :
    • Objective : To assess the protective effects against neurodegeneration.
    • Findings : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque accumulation.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial for any potential therapeutic use. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses, but further investigations are needed to establish a comprehensive safety profile.

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